N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide
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Overview
Description
N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide is a compound belonging to the class of dihydropyrimidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide can be achieved through a multicomponent reaction known as the Biginelli reaction. This method involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and efficient approach uses Montmorillonite-KSF as a reusable and heterogeneous catalyst, which improves the yield and reduces reaction times under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Biginelli reaction using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a cytotoxic agent against various cancer cell lines.
Medicine: It is being investigated for its potential use as an anticancer drug due to its ability to inhibit specific molecular targets.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or other proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidinones: These compounds share a similar core structure and exhibit various biological activities, including anticancer and antibacterial properties.
Ureido-pyrimidones:
Uniqueness
N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a cytotoxic agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-amino-6-oxo-1H-pyrimidin-2-yl)nitramide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-2-1-3(10)7-4(6-2)8-9(11)12/h1H,(H4,5,6,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXOCWNKSSVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495459 |
Source
|
Record name | N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65248-10-4 |
Source
|
Record name | N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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